o-Pyrimidine derivative abacavir

Description

Properties

IUPAC Name |

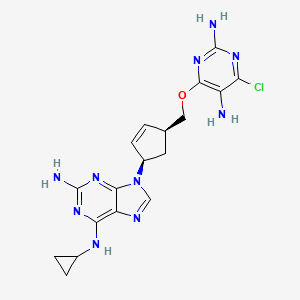

6-N-cyclopropyl-9-[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN10O/c19-13-11(20)16(28-17(21)25-13)30-6-8-1-4-10(5-8)29-7-23-12-14(24-9-2-3-9)26-18(22)27-15(12)29/h1,4,7-10H,2-3,5-6,20H2,(H2,21,25,28)(H3,22,24,26,27)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETKMSKGQYJOPI-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5=C(C(=NC(=N5)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC5=C(C(=NC(=N5)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443421-69-9 | |

| Record name | o-Pyrimidine derivative abacavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-CYCLOPROPYL-9-((1R,4S)-4-(((2,5-DIAMINO-6-CHLOROPYRIMIDIN-4-YL)OXY)METHYL)CYCLOPENT-2-EN-1-YL)-9H-PURINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YR0EYX97M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of o-Pyrimidine derivative abacavir involves several steps. One common method starts with a di-halo aminopyrimidine, which is reacted with a suitable aminoalcohol to form an intermediate compound. This intermediate is then cyclized and the chlorine atom is displaced with cyclopropylamine to yield abacavir . Industrial production methods often involve biocatalytic routes, which offer mild, highly selective, and environmentally benign synthetic strategies .

Chemical Reactions Analysis

o-Pyrimidine derivative abacavir undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

o-Pyrimidine derivative abacavir has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is a crucial component in the treatment of HIV, as it inhibits the reverse transcriptase enzyme, preventing the replication of the virus . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral drugs .

Mechanism of Action

The mechanism of action of o-Pyrimidine derivative abacavir involves its conversion to carbovir triphosphate, which competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and replication of the virus . This compound targets the reverse transcriptase enzyme, which is essential for the replication of HIV.

Comparison with Similar Compounds

Comparison with Similar Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Virologic Efficacy

Abacavir’s efficacy is often compared to tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC), the backbone of many modern regimens. Key clinical findings include:

Abacavir demonstrates comparable efficacy to TDF in patients with low-to-moderate baseline viral loads but underperforms in high viral load scenarios, possibly due to lower intracellular triphosphate levels .

Pharmacokinetics and Dosing

Abacavir’s pharmacokinetic profile differs from other NRTIs:

| Parameter | Abacavir | Tenofovir (TDF) | Lamivudine (3TC) |

|---|---|---|---|

| Bioavailability | 83% (oral) | 25% (oral) | 86% (oral) |

| Half-life | 1.5–2.0 hours | 17 hours (intracellular) | 5–7 hours |

| Renal excretion | <2% | 70–80% | 70% |

| Dose adjustment in renal impairment | Not required | Required | Required |

Abacavir’s renal safety profile is superior to TDF, which is nephrotoxic, but its hepatic metabolism necessitates caution in severe liver disease .

Structural and Functional Comparisons

Structural Uniqueness

Abacavir’s o-pyrimidine derivative structure confers distinct properties:

- Cyclopentene ring : Enhances lipophilicity and CNS penetration compared to emtricitabine’s oxathiolane ring .

- Cyclopropylamine group: Reduces deamination susceptibility, improving metabolic stability over didanosine .

A Tanimoto similarity matrix (MACCS keys) shows abacavir has low structural similarity (score: 0.18–0.25) to other HLA-B*57:01 ligands, explaining its unique HSR profile .

Drug Delivery Innovations

Gold nanoparticles (AuNPs) conjugated with abacavir derivatives demonstrate enhanced antiviral activity. For example:

- AuNPs loaded with abacavir showed IC₅₀ values comparable to free drugs (2.5 μM vs. 2.1 μM) in cellular assays .

- Acid-sensitive release from AuNPs improves targeted delivery to HIV reservoirs .

Tables and Figures

- Figure 1 : Structure of abacavir (cyclopentene ring, purine base, cyclopropylamine).

- Table 1 : Clinical trial outcomes comparing ABC/3TC and TDF/FTC.

- Table 2 : Pharmacokinetic and safety profiles of abacavir vs. other NRTIs.

Biological Activity

Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is primarily used in the treatment of HIV infection. As an o-pyrimidine derivative, abacavir exhibits significant biological activity, particularly in its ability to inhibit viral replication and its potential applications in oncology. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic implications of abacavir, supported by various studies and case analyses.

Abacavir functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. Upon entering the body, abacavir is rapidly absorbed and metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively reducing the viral load in infected individuals.

Pharmacokinetics

The pharmacokinetic profile of abacavir is characterized by:

- Absorption : Rapid absorption with a mean bioavailability of approximately 83% following oral administration.

- Distribution : High lipophilicity allows for penetration across biological membranes, including the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via alcohol dehydrogenase (ADH) and uridine diphosphate-glucuronosyltransferases (UGT), producing inactive metabolites.

- Excretion : Less than 2% is excreted unchanged in urine .

Biological Activity in Oncology

Recent studies have highlighted abacavir's potential beyond antiviral activity, particularly its effects on cancer cells. For instance, research involving human medulloblastoma cell lines demonstrated that abacavir reduces cell proliferation and induces differentiation through the downregulation of telomerase activity. This effect is particularly significant as telomerase is often upregulated in cancer cells, contributing to their immortality.

Case Study: Medulloblastoma Cells

A study focusing on medulloblastoma cells revealed:

- Dose-Dependent Inhibition : Abacavir exposure resulted in a significant decrease in cell proliferation rates.

- Cell Cycle Arrest : Accumulation of cells in the G2/M phase was observed, indicating a halt in cell division.

- Induction of Senescence : Features of cellular senescence were noted post-treatment.

- Differentiation Markers : Increased expression of glial fibrillary acidic protein (GFAP) and synaptophysin (SYN) was detected, suggesting differentiation effects .

Comparative Efficacy Against HIV Strains

Abacavir has shown effectiveness against various HIV strains, including those resistant to other NRTIs. The ability of abacavir to penetrate central nervous system tissues further enhances its therapeutic profile for patients with neurological complications due to HIV .

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Medulloblastoma Cells | Dose-dependent reduction in proliferation; senescence | Potential use as an adjunct therapy in cancer |

| Pharmacokinetics | Rapid absorption; high bioavailability; CNS penetration | Effective for systemic and neurological HIV |

| Resistance Mechanisms | Active against resistant HIV strains | Broadens treatment options for resistant cases |

Q & A

Q. What experimental approaches are used to assess abacavir’s resistance profile in HIV-1 reverse transcriptase (RT) variants?

To evaluate abacavir resistance, researchers employ in vitro selection experiments using cloned HIV-1 RT variants and clinical isolates from treatment-experienced patients. Key steps include:

- Phenotypic resistance assays : Measure the half-maximal inhibitory concentration (IC50) of abacavir against RT variants (e.g., M184V mutation) .

- Genotypic analysis : Identify mutations (e.g., K65R, L74V) and their interactions using recombinant viruses derived from clinical isolates .

- Cross-resistance studies : Test susceptibility to abacavir in viruses with dual resistance to zidovudine/lamivudine, mapping genetic determinants to the RT gene’s 5′ region .

Q. How does HLA-B*57:01 screening mitigate abacavir hypersensitivity reactions (HSRs) in clinical research?

Prospective HLA-B*57:01 genotyping is mandatory to prevent HSRs. Methodologies include:

Q. What analytical methods ensure quality control of abacavir in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is standardized per USP monographs. Key parameters:

- System suitability : Resolve abacavir from impurities (e.g., lamivudine) with resolution ≥2.0 .

- Validation metrics : Assess linearity (R<sup>2</sup> >0.999), precision (RSD <2%), and accuracy (98–102%) .

- Nitrosamine testing : Use N-nitroso abacavir reference standards to detect genotoxic impurities at ppm levels .

Advanced Research Questions

Q. How do conflicting data on abacavir-associated cardiovascular risk inform study design for antiretroviral therapies?

Observational studies report a 42–50% increased risk of major adverse cardiovascular events (MACE) with current abacavir use , while randomized trials show no excess risk . To resolve discrepancies:

- Adjust for confounders : Stratify by smoking, hypertension, and inflammation markers (e.g., IL-6) .

- Mechanistic studies : Measure thrombin generation (ETP) ex vivo to link abacavir to procoagulant effects independent of traditional risk factors .

- Cohort design : Use time-varying exposure models to distinguish current vs. cumulative abacavir use .

Q. What methodologies elucidate the interaction between M184V and thymidine analog mutations (TAMs) in abacavir resistance?

Advanced approaches include:

- Recombinant virus assays : Introduce M184V into RT backbones with TAMs (e.g., D67N, K70R) to quantify fold-resistance changes .

- Structural modeling : Map steric clashes between abacavir’s cyclopropyl moiety and RT residues altered by mutations .

- Longitudinal genotyping : Track mutation accumulation in patients failing abacavir/zidovudine therapy to identify resistance pathways .

Q. How can computational modeling bridge gaps between in silico predictions and in vitro efficacy for abacavir repurposing?

For repurposing studies (e.g., COVID-19 protease inhibition):

- Molecular docking : Simulate abacavir’s binding affinity to SARS-CoV-2 main protease (M<sup>pro</sup>) using AutoDock Vina .

- Validation : Compare docking scores with experimental IC50 values from enzymatic assays .

- AI-driven analysis : Train models on HIV/coronavirus sequence homology to predict conserved binding sites .

Methodological Considerations

Q. How should researchers design studies to compare abacavir’s metabolic effects against tenofovir?

- Randomized crossover trials : Control for inter-individual variability by alternating abacavir and tenofovir regimens .

- Biomarker panels : Measure ETP, D-dimer, and protein C activity to assess coagulation .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate abacavir’s plasma concentration with thrombin generation rates .

Q. What statistical frameworks address heterogeneity in abacavir resistance data across clinical cohorts?

- Mixed-effects models : Account for site-specific variability in genotypic/phenotypic resistance data .

- Meta-regression : Pool data from trials and observational studies, adjusting for baseline viral load and prior NRTI exposure .

- Machine learning : Train classifiers on mutation patterns (e.g., M184V + K65R) to predict virologic failure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.